

# Preclinical Evidence for Mirivadelgat in Cardiac Hypertrophy: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mirivadelgat*

Cat. No.: *B15616052*

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Disclaimer: Publicly available, peer-reviewed preclinical studies detailing the specific effects of **Mirivadelgat** (formerly FP-045) on cardiac hypertrophy are limited. Corporate communications from Foresee Pharmaceuticals consistently report positive preclinical findings in this area.<sup>[1]</sup> This technical guide, therefore, leverages detailed published data from a closely related, next-generation ALDH2 activator from the same company, AD-9308, to provide insights into the likely mechanism of action and preclinical validation approach for this drug class in cardiac remodeling and heart failure. The primary source for the detailed experimental data and signaling pathways described herein is the 2023 publication by Kiyuna et al. in the European Heart Journal.

## Executive Summary

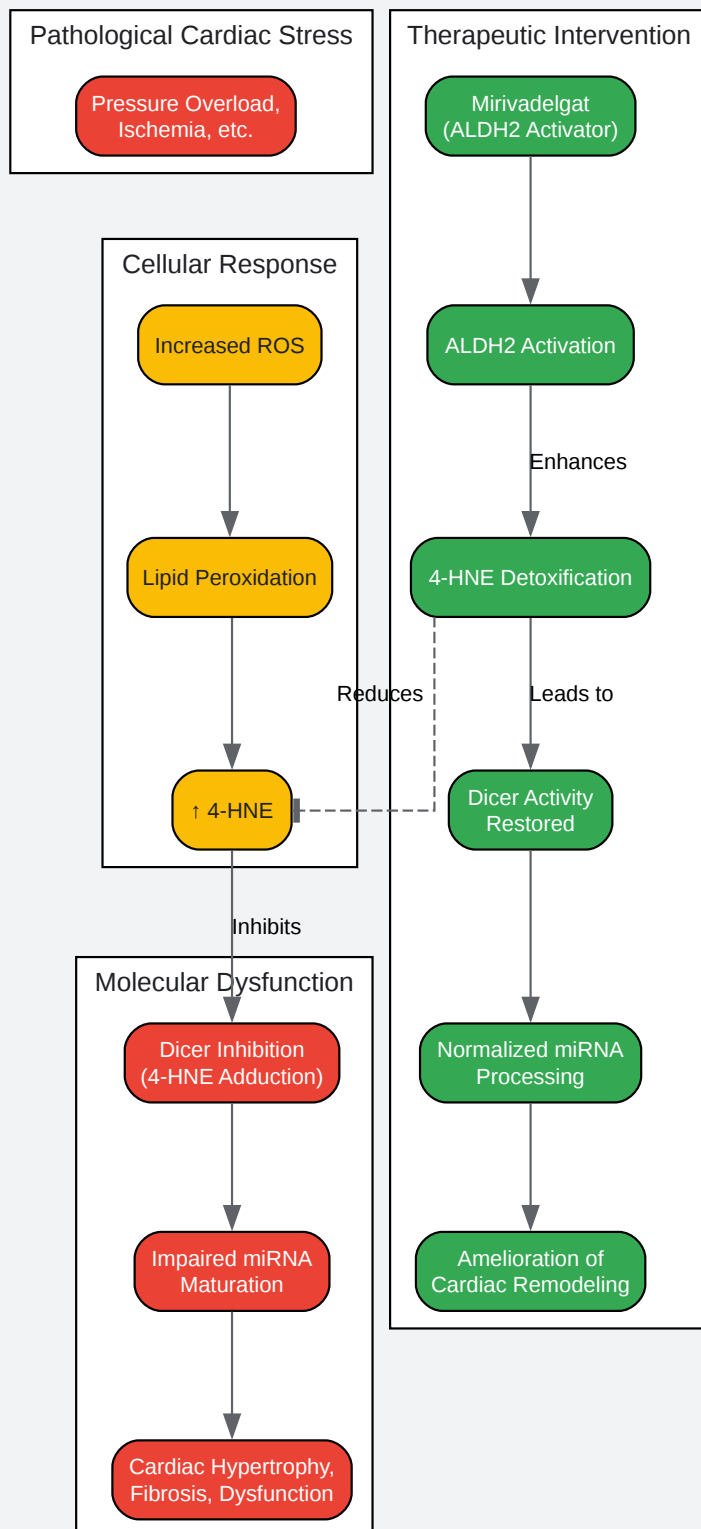
**Mirivadelgat** is a first-in-class, oral, allosteric activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying reactive aldehydes, such as 4-hydroxynonenal (4-HNE). The accumulation of these aldehydes is a key pathological event in cardiovascular diseases, leading to oxidative stress, mitochondrial dysfunction, inflammation, and fibrosis, all of which are hallmarks of pathological cardiac hypertrophy and its progression to heart failure. Preclinical evidence, primarily from studies on the related compound AD-9308, suggests that activation of ALDH2 can mitigate these effects, leading to improved cardiac function and amelioration of adverse cardiac remodeling. The core mechanism involves the reduction of 4-HNE levels, which in turn restores the function of the enzyme Dicer, a key component in the maturation of microRNAs (miRNAs) that are crucial for cardiac health.

## Core Mechanism of Action: The ALDH2-HNE-Dicer-miRNA Axis

Pathological cardiac stress leads to increased production of reactive oxygen species (ROS) and subsequent lipid peroxidation, generating toxic aldehydes like 4-HNE. Elevated 4-HNE levels have been shown to form adducts with and inhibit the function of Dicer, an RNase III endonuclease essential for the processing of precursor miRNAs into their mature, functional form. This impairment of miRNA maturation disrupts the post-transcriptional regulation of genes involved in cardiac hypertrophy, fibrosis, and apoptosis, contributing to the progression of heart failure.

**Mirivadelgat**, by activating ALDH2, enhances the clearance of 4-HNE. This reduction in the aldehydic load prevents the adduction and inhibition of Dicer, thereby restoring its activity. A functional Dicer enzyme can then properly process miRNAs, re-establishing the regulatory networks that protect against pathological cardiac remodeling.

## Proposed Mechanism of ALDH2 Activation in Cardiac Hypertrophy



## Workflow for Preclinical Cardiac Hypertrophy Model

Induction of Myocardial Infarction  
(LAD Ligation in Rats)



4-Week Period for Development of  
Heart Failure & Hypertrophy



Implantation of Osmotic Pumps  
(Vehicle or Mirivadelgat/AD-9308)



6-Week Treatment Period



Terminal Analysis:  
- Echocardiography  
- Histology  
- Molecular Assays

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## References

- 1. Foresee Pharmaceuticals Announces First Patient Dosed in the Phase 2 WINDWARD Study of the ALDH2 Activator Mirivadelgat for Patients with Pulmonary Hypertension-Associated Interstitial Lung Disease (PH-ILD) [prnewswire.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)